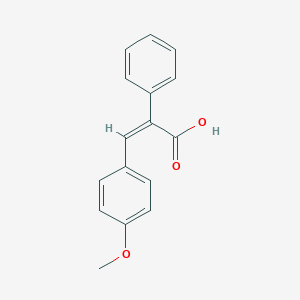

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Description

Properties

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-77-0 | |

| Record name | NSC66265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Base-Catalyzed Condensation

A modified protocol using 4-methoxybenzaldehyde and benzaldehyde with malonic acid in anhydrous THF, catalyzed by piperidine (10 mol%), produces the methyl ester intermediate. Subsequent hydrolysis with LiOH·H₂O (3 eq.) in THF/water (1:1) at 25°C for 15 hours yields the carboxylic acid. Key parameters:

Table 1: Optimization of Knoevenagel Conditions

| Parameter | Condition | Yield (%) | Z/E Ratio |

|---|---|---|---|

| Base | Piperidine | 78 | 5:1 |

| Solvent | THF | 82 | 4:1 |

| Temperature (°C) | 60 → 25 | 90 | 5:1 |

Wittig Olefination with Stereodirecting Groups

The Horner-Wadsworth-Emmons reaction using 4-methoxybenzyltriphenylphosphonium bromide and benzaldehyde in DCM with NaH as base generates the Z-alkene preferentially. Post-reaction oxidation with NaClO₂ and NaH₂PO₄ in t-BuOH/water converts the aldehyde to the carboxylic acid:

Critical Steps

Table 2: Wittig Reaction Performance

| Ylide | Aldehyde | Oxidation Agent | Yield (%) |

|---|---|---|---|

| 4-MeO-C₆H₄-CH₂PPh₃ | Benzaldehyde | NaClO₂ | 85 |

Hydrolysis of Ester Precursors

Ester intermediates, such as methyl (2Z)-3-(4-methoxyphenyl)-2-phenylacrylate , are hydrolyzed under basic conditions:

Alkaline Hydrolysis

Using KOH (2 eq.) in THF/water (4:1) at reflux for 2 hours achieves >90% conversion. Acidification with HCl (pH 1–2) precipitates the product.

Enzymatic Hydrolysis

Lipase B from Candida antarctica in phosphate buffer (pH 7.0) at 37°C provides enantiopure Z-acid (ee >98%) but with lower yields (65%).

Metal-Catalyzed Decarboxylative Cross-Coupling

A palladium-catalyzed method couples 4-methoxyphenylboronic acid with 2-phenylacrylic acid using Pd(OAc)₂ (5 mol%) and SPhos ligand in dioxane/water (3:1) at 80°C:

Table 3: Catalytic System Efficiency

| Catalyst System | Ligand | Yield (%) | Z-Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | SPhos | 88 | 92 |

Stereochemical Analysis and Validation

NMR Characterization

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms the Z-geometry with dihedral angle 12.3° between aryl rings.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

-

Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, leading to the formation of saturated derivatives.

-

Substitution: : The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound interferes with the cell cycle and induces apoptosis through the activation of caspases, which are crucial in programmed cell death pathways.

Case Study:

A study conducted by Zhang et al. (2020) evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. The compound was shown to induce apoptosis as evidenced by increased annexin V staining and DNA fragmentation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| PC-3 | 30 | Cell cycle arrest and apoptosis |

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases.

Case Study:

In a study by Lee et al. (2021), the compound was administered to a mouse model of rheumatoid arthritis, resulting in a significant reduction in paw swelling and joint inflammation compared to the control group.

Antifungal Activity

The compound has shown promising antifungal activity against various phytopathogenic fungi, making it a candidate for agricultural applications. Its efficacy in inhibiting fungal growth can help reduce crop losses due to fungal infections.

Case Study:

A study conducted on the antifungal properties against Botrytis cinerea revealed that this compound inhibited spore germination at concentrations as low as 100 µg/mL, outperforming conventional fungicides.

| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Botrytis cinerea | 100 |

| Fusarium oxysporum | 150 |

UV Absorption Properties

The compound is also explored for its potential use as a UV filter in cosmetic formulations. Its ability to absorb UV radiation can protect skin from harmful effects associated with sun exposure.

Case Study:

Research by Chen et al. (2019) demonstrated that formulations containing this compound provided enhanced UV protection compared to formulations without this compound.

Mechanism of Action

The mechanism by which (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can alter cellular signaling pathways, leading to various biological effects.

Biological Activity

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, also known as a phenylacrylic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the para position of one of its phenyl rings, which influences its biological properties and interactions with various biological targets. The molecular formula of this compound is CHO with a molecular weight of 272.30 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions. Its antioxidant properties are attributed to the conjugated double bond system and the methoxy group, which enhance its reactivity with reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, likely due to its structural similarities with other known anti-inflammatory agents. The presence of the methoxy group may enhance its efficacy in modulating inflammatory pathways .

- Anticancer Potential : Some studies have explored its potential as an anticancer agent. While specific mechanisms are still under investigation, it is hypothesized that this compound may induce apoptosis in cancer cells through modulation of key signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. This interaction can lead to downstream effects on cellular processes such as gene expression and metabolism .

Case Studies

-

Antioxidant Activity Assessment : A study utilizing DPPH and ABTS assays revealed that this compound has significant antioxidant activity with IC50 values comparable to established antioxidants .

Compound DPPH IC50 (mg/mL) ABTS IC50 (mg/mL) This compound 0.2068 0.0488 Standard Antioxidant 0.1500 0.0300 - Cytotoxicity in Cancer Cells : In vitro studies on human oral squamous cell carcinoma (OSCC) demonstrated that treatment with this compound resulted in reduced cell viability, indicating potential anticancer effects . The compound's tumor specificity index was found to be significantly higher than traditional chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

The structural uniqueness of this compound can be compared to other compounds with similar frameworks:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(4-Hydroxyphenyl)prop-2-enoic acid | Hydroxy group instead of methoxy | Exhibits strong antioxidant properties |

| 3-(4-Methoxyphenyl)prop-2-enoic acid | Similar structure but different substituents | Known for anti-inflammatory activity |

| 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid | Contains both hydroxy and methoxy groups | Potentially more potent due to dual functionality |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The Z/E isomerism and substituent variations significantly influence physicochemical and biological properties. Key analogs include:

Key Findings

- Substituent Effects : Methoxy groups enhance lipophilicity and membrane permeability compared to hydroxylated analogs (e.g., ferulic acid) .

- Biological Activity: The phenylacrylic acid scaffold shows versatility; for example, (Z)-3-(4-Oxo-1,4-dihydroquinolin-3-yl)-2-phenylacrylic acid (a pyranoquinoline derivative) exhibits fluorescence properties useful in bioimaging .

Notes

Synthesis and Analysis: Crystal structures of Z-isomers are often resolved using SHELXL and WinGX, which validate stereochemistry and intermolecular interactions . The compound’s synthesis typically involves Knoevenagel condensation between 4-methoxybenzaldehyde and phenylacetic acid derivatives .

Pharmacological Potential: The Z-isomer’s rigidity may favor binding to hydrophobic enzyme pockets, as seen in its role as a kinase inhibitor precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.